N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide
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Overview
Description
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide is a synthetic organic compound that features a thiazole ring, a phenyl group, and an oxane ring. The thiazole ring, which contains both sulfur and nitrogen atoms, is a significant structural motif in medicinal chemistry due to its presence in various biologically active molecules
Mechanism of Action
Target of Action
The primary target of this compound, also known as “N-(3-(2-methylthiazol-4-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” or “F5791-1071”, is the Colony Stimulating Factor-1 Receptor (CSF-1R) . CSF-1R, also known as cFMS, is a type of protein kinase that plays a crucial role in the survival and maintenance of monocytes, macrophages, and osteoclasts .
Mode of Action
F5791-1071 is a selective CSF-1R inhibitor . It works by binding to the CSF-1R, thereby inhibiting its activity. This inhibition prevents the survival and maintenance of cells that are regulated by CSF-1R signaling, such as monocytes, macrophages, and osteoclasts .
Biochemical Pathways
The inhibition of CSF-1R by F5791-1071 affects the CSF-1R signaling pathway . This pathway is critical for the survival, proliferation, and differentiation of monocytes, macrophages, and osteoclasts. By inhibiting CSF-1R, F5791-1071 disrupts this pathway, leading to reduced survival and maintenance of these cells .
Pharmacokinetics
F5791-1071 has demonstrated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties in preclinical studies . It exhibits high permeability in Caco-2 cells, indicating good absorption potential. . These properties contribute to its bioavailability, making it an effective therapeutic agent.
Result of Action
The inhibition of CSF-1R by F5791-1071 leads to a reduction in the survival and maintenance of monocytes, macrophages, and osteoclasts . This can have significant effects at the molecular and cellular levels, including the potential to halt cancer progression by reprogramming the tumor microenvironment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the phenyl and oxane groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the thiazole ring can be synthesized by the reaction of α-haloketones with thiourea . The phenyl and oxane groups are then introduced through subsequent reactions involving nucleophilic substitution and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .
Scientific Research Applications
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and receptor interactions.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound with anticancer properties.
Ixabepilone: A thiazole-based molecule used in cancer treatment.
Uniqueness
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide is unique due to its specific combination of structural features, including the thiazole, phenyl, and oxane rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-16-23-20(15-27-16)17-6-5-9-19(14-17)24-21(25)22(10-12-26-13-11-22)18-7-3-2-4-8-18/h2-9,14-15H,10-13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFIVNUMJGBBAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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